molecular formula C16H23NO3S B1485465 tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2277312-60-2

tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1485465
CAS RN: 2277312-60-2
M. Wt: 309.4 g/mol
InChI Key: BIXHIIVDHWEVPM-ZIAGYGMSSA-N
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Description

Tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate, commonly referred to as TBHP, is an organic compound belonging to the class of sulfonyl hydroxypyrrolidines. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. TBHP is used in a variety of chemical and biological applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in enzymatic reactions. In addition, TBHP is used in the pharmaceutical and cosmetic industries as a preservative, and in the food industry as a flavor enhancer.

Scientific Research Applications

Environmental Impact and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industrial and commercial products to prevent oxidative reactions. These compounds, including derivatives related to tert-butyl groups, have been detected in various environmental matrices. Research highlights the environmental occurrence, human exposure, and toxicity of SPAs, suggesting the need for developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic Processes in Organic Synthesis

Research into catalytic processes, such as the formation of methyl tert-butyl ether (MTBE) using heteropoly acids as catalysts, sheds light on the potential for innovative synthesis methods in organic chemistry. Although not directly related to the compound , these studies illustrate the broader chemical processes involving tert-butyl groups and their derivatives (Bielański et al., 2003).

Advances in Kinetic Resolution Techniques

The field of catalytic non-enzymatic kinetic resolution has seen significant advancements, with applications in asymmetric synthesis of chiral compounds. This research area explores the development of chiral catalysts for asymmetric reactions, contributing to the synthesis of structurally diverse compounds, potentially including those similar to the specified tert-butyl derivative (Pellissier, 2011).

properties

IUPAC Name

tert-butyl (3R,4R)-3-benzylsulfanyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(19)17-9-13(18)14(10-17)21-11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHIIVDHWEVPM-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-(benzylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate

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